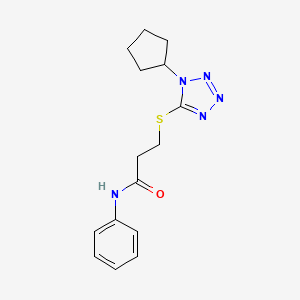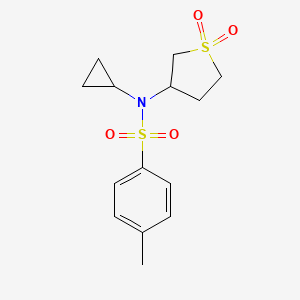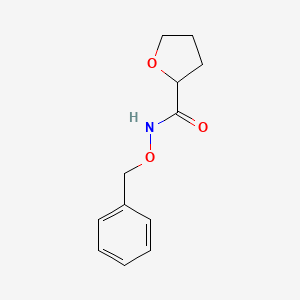
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide, also known as CPTSA, is a chemical compound that has shown potential in scientific research. CPTSA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been studied for its potential as a diagnostic tool for cancer.
Mécanisme D'action
The exact mechanism of action of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in lab experiments is its ability to modulate the activity of GABA receptors and COX-2 enzymes. This makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes. However, one limitation of using 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in lab experiments is its potential toxicity. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Orientations Futures
There are several future directions for research on 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide. One direction is to further investigate its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to explore its potential as a diagnostic tool for cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in order to minimize potential toxicity. Finally, more research is needed to fully understand the mechanism of action of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide and its effects on various physiological processes.
Conclusion:
In conclusion, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide is a chemical compound that has shown potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in various scientific research applications.
Méthodes De Synthèse
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide can be synthesized using various methods. One of the most common methods involves the reaction of 1-cyclopentyltetrazole-5-thiol with N-phenylpropanamide in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
Propriétés
IUPAC Name |
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-14(16-12-6-2-1-3-7-12)10-11-22-15-17-18-19-20(15)13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPFJNQEVPCZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)


![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)


![N-carbamoyl-3-[[4-(furan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546230.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)
![N-carbamoyl-3-[[5-(2-chloro-4,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7546235.png)

![N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B7546251.png)
![N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)
![4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546275.png)